

Spectroscopic Data for 5-Iodo-1-methyl-1H-imidazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-1-methyl-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Iodo-1-methyl-1H-imidazole**, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of specific experimental spectra in the public domain, this document presents a compilation of expected spectroscopic data based on the analysis of closely related compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds like **5-Iodo-1-methyl-1H-imidazole** are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for **5-Iodo-1-methyl-1H-imidazole**. These values are derived from spectral data of analogous iodo-imidazole derivatives and serve as a reference for the characterization of this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	Singlet	1H	H-2
~ 7.1 - 7.3	Singlet	1H	H-4
~ 3.6 - 3.8	Singlet	3H	N-CH ₃

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Assignment
~ 138 - 142	C-2
~ 130 - 135	C-4
~ 85 - 90	C-5
~ 33 - 36	N-CH ₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Representative IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3150	Medium	C-H stretch (aromatic)
~ 2950 - 3000	Medium	C-H stretch (methyl)
~ 1500 - 1550	Medium-Strong	C=N stretch
~ 1450 - 1500	Medium-Strong	C=C stretch
~ 1250 - 1300	Medium	C-N stretch
~ 600 - 700	Strong	C-I stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
208	High	$[M]^+$ (Molecular Ion)
193	Medium	$[M - CH_3]^+$
81	High	$[M - I]^+$
54	Medium	$[C_3H_4N]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are suitable for the analysis of solid organic compounds such as **5-Iodo-1-methyl-1H-imidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra to determine the chemical structure and environment of the nuclei.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **5-Iodo-1-methyl-1H-imidazole**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$; or Dimethyl Sulfoxide-d₆, $DMSO-d_6$) in a clean, dry NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.
- Instrument Setup:
 - The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

- The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- Data Acquisition:
 - ^1H NMR: A standard one-dimensional proton experiment is run. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled ^{13}C experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
- Background Spectrum:
 - Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorptions.
- Sample Analysis:
 - Place a small amount of solid **5-Iodo-1-methyl-1H-imidazole** directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Methodology (Electron Ionization - EI):

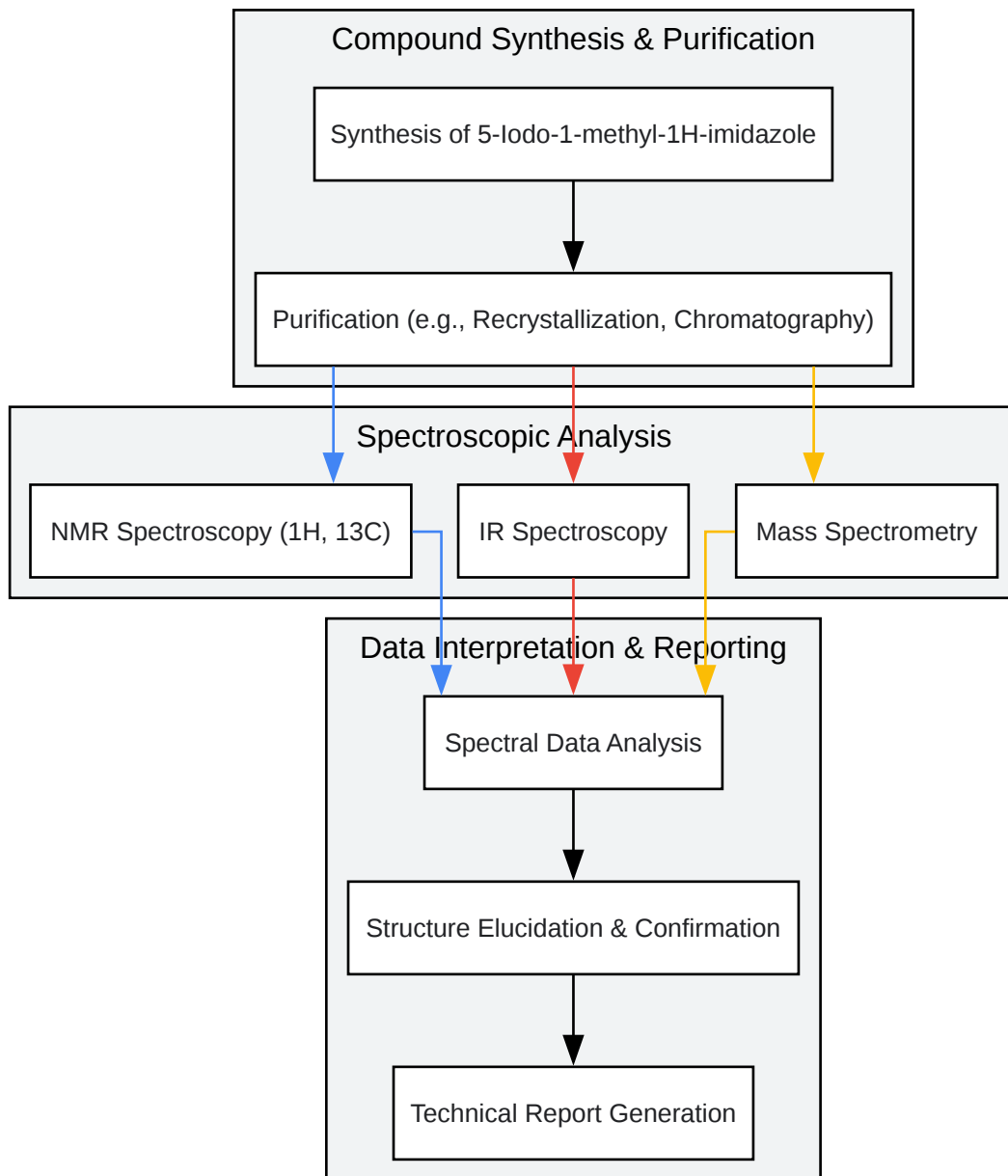
- Sample Introduction:
 - The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
 - The sample is vaporized by heating under a high vacuum.
- Ionization:
 - In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[1][2]}
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).^[2]
- Fragmentation:
 - The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged species.^{[1][2]}
- Mass Analysis:

- The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **5-Iodo-1-methyl-1H-imidazole**.

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References

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- To cite this document: BenchChem. [Spectroscopic Data for 5-Iodo-1-methyl-1H-imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301240#spectroscopic-data-for-5-iodo-1-methyl-1h-imidazole-nmr-ir-ms]

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